molecular formula C21H18O3 B11679909 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

Cat. No.: B11679909
M. Wt: 318.4 g/mol
InChI Key: RSTRPAREOJRQJK-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its complex structure, which includes two 5-methylfuran groups and a phenyl group attached to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran typically involves the dimerization of 5-methylfurfuryl alcohol. One method involves the use of a catalyst-free approach, where 5-methylfurfuryl alcohol is reacted in the presence of water and air to yield bis(5-methylfuran-2-yl)methane derivatives . Another method employs catalytic dimerization using a solid acidic nanohybrid catalyst . The reaction conditions for these methods vary, with the catalyst-free method being more environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The catalyst-free method is particularly advantageous for large-scale production due to its simplicity and lower environmental impact. The use of solid acidic nanohybrid catalysts can also be optimized for industrial applications, ensuring high yields and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

    Oxidation: Furanic acids and aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated furans.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, including hydrogenation and dehydrogenation. The hydrogenation of the aldehyde group is a rate-determining step in its reactions . The compound’s unique structure allows it to interact with different enzymes and receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is unique due to the presence of both 5-methylfuran and phenyl groups attached to the central furan ring

Biological Activity

2-[Bis(5-methylfuran-2-yl)methyl]-5-phenylfuran is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting data on its efficacy against different biological targets.

Chemical Structure

The compound features a complex structure that includes two 5-methylfuran moieties and a phenyl group. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with furan derivatives often exhibit significant biological activities, including:

  • Antimicrobial activity
  • Antitumor effects
  • Antioxidant properties

Antimicrobial Activity

Studies have shown that furan derivatives can possess notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus1
Compound BCandida albicans5
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable.

Antitumor Activity

The antitumor potential of furan-based compounds has been explored in numerous studies. For example, derivatives have shown varying degrees of cytotoxicity against human cancer cell lines.

Case Study: Cytotoxicity Assay

A recent study evaluated the cytotoxic effects of various furan derivatives on several cancer cell lines, including HuTu80, H460, and MCF-7. The results indicated that:

  • Compound A : IC50 = 13.36 μM (HuTu80)
  • Compound B : IC50 = 27.73 μM (MCF-7)

While specific IC50 values for this compound are not yet published, its structural similarity to these active compounds suggests potential efficacy.

Antioxidant Activity

The antioxidant capacity of furan derivatives has been assessed using various assays, such as the DPPH radical scavenging method. Compounds exhibiting strong antioxidant activity can mitigate oxidative stress in biological systems.

CompoundDPPH Scavenging Activity (IC50 μg/mL)
Compound C40.9
This compoundTBD

The biological activities of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cancer cell proliferation or bacterial growth. Further research is necessary to elucidate these mechanisms.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-5-phenylfuran

InChI

InChI=1S/C21H18O3/c1-14-8-10-18(22-14)21(19-11-9-15(2)23-19)20-13-12-17(24-20)16-6-4-3-5-7-16/h3-13,21H,1-2H3

InChI Key

RSTRPAREOJRQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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